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Compound of Interest

Compound Name: 5-bromo-4-fluoropyridin-2(1H)-one

Cat. No.: B2815113 Get Quote

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms

into molecular scaffolds is a cornerstone of rational drug design. Fluorine, in particular, can

profoundly influence a compound's metabolic stability, bioavailability, and binding affinity. When

combined with a synthetically versatile handle like bromine on a privileged heterocyclic core,

the resulting building block becomes an invaluable asset. 5-bromo-4-fluoropyridin-2(1H)-one
is a prime example of such a high-value intermediate. Its unique electronic and steric

properties, coupled with two distinct sites for orthogonal chemical modification, provide a robust

platform for the synthesis of diverse and complex molecular libraries. This guide offers a

comprehensive exploration of its chemical properties, synthesis, and reactivity, providing the

field-proven insights necessary to leverage this scaffold in advanced drug discovery programs.

Core Physicochemical and Structural
Characteristics
A foundational understanding of a compound's intrinsic properties is paramount for its effective

application in synthesis and downstream assays. The data presented below are compiled from

authoritative chemical databases and serve as a reliable baseline for experimental design.
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Property Value Source

IUPAC Name
5-bromo-4-fluoro-1H-pyridin-2-

one
[1]

Molecular Formula C₅H₃BrFNO [1]

Molecular Weight 191.99 g/mol [1]

CAS Number 1805590-93-5 [1]

Appearance White to off-white solid [2]

Storage
Store under inert gas (Nitrogen

or Argon) at 2–8 °C
[2][3]

Synthesis Strategy: A Protocol Grounded in
Mechanistic Principles
The efficient construction of 5-bromo-4-fluoropyridin-2(1H)-one is critical for its utility. While

multiple routes may exist, a common and logical approach involves the diazotization of an

amino precursor followed by a fluoro-dediazoniation (Balz-Schiemann type) reaction. This

method is well-established for the introduction of fluorine onto aromatic rings.

Recommended Synthetic Protocol
Objective: To synthesize 5-bromo-4-fluoropyridin-2(1H)-one from 5-bromo-4-aminopyridin-

2(1H)-one.

Step-by-Step Methodology:

Diazotization:

In a three-necked flask maintained under an inert nitrogen atmosphere, suspend 5-bromo-

4-aminopyridin-2(1H)-one in an aqueous solution of tetrafluoroboric acid (HBF₄).

Cool the suspension to 0-5 °C using an ice-salt bath.
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Prepare a solution of sodium nitrite (NaNO₂) in deionized water and add it dropwise to the

cooled suspension, ensuring the internal temperature does not exceed 5 °C.

Stir the resulting mixture at 0-5 °C for 1-2 hours to ensure the complete formation of the

intermediate diazonium tetrafluoroborate salt.

Fluoro-dediazoniation:

Slowly and carefully warm the reaction mixture to room temperature, then gently heat to

approximately 50-60 °C.

Observe for the evolution of nitrogen gas, which indicates the decomposition of the

diazonium salt and the formation of the C-F bond. Maintain gentle heating until gas

evolution ceases.

Work-up and Isolation:

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated

aqueous solution of sodium bicarbonate.

Extract the aqueous phase three times with a suitable organic solvent, such as ethyl

acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Purification:

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude solid via column chromatography on silica gel or by recrystallization to

afford the final 5-bromo-4-fluoropyridin-2(1H)-one in high purity.

Expertise-Driven Rationale
Choice of Acid (HBF₄): Tetrafluoroboric acid is employed because the tetrafluoroborate anion

is non-nucleophilic, preventing competitive side reactions and cleanly forming the diazonium

salt required for the subsequent fluorine introduction.
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Strict Temperature Control: Diazonium salts are notoriously unstable at elevated

temperatures. Maintaining a temperature of 0-5 °C during their formation is critical to prevent

premature decomposition and maximize yield.

Controlled Decomposition: The thermal decomposition of the diazonium tetrafluoroborate salt

is the key step for C-F bond formation. A slow, controlled increase in temperature ensures a

safe and efficient reaction, preventing a dangerous exotherm from rapid nitrogen gas

release.

Synthesis & Purification Workflow

Chemical Transformation Purification
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Caption: A streamlined workflow for the synthesis of 5-bromo-4-fluoropyridin-2(1H)-one.

Chemical Reactivity: A Tale of Two Halogens
The synthetic power of 5-bromo-4-fluoropyridin-2(1H)-one lies in the differential reactivity of

its two halogen substituents. The bromine at the C5 position is an excellent participant in

palladium-catalyzed cross-coupling reactions, while the fluorine at the C4 position is activated

towards nucleophilic aromatic substitution (SNAᵣ). This orthogonality allows for selective,

stepwise functionalization.

C5 Position: The Cross-Coupling Hub
The C-Br bond is the primary site for building molecular complexity through the formation of

new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a

particularly robust and widely used transformation for this purpose.[4][5]

Key Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: Reaction with a wide array of aryl, heteroaryl, or alkyl boronic

acids and esters using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) to

form C-C bonds.[4][6]

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to

install alkynyl moieties.[7]

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds,

crucial for introducing pharmacologically relevant amine groups.

Stille Coupling: Palladium-catalyzed reaction with organostannanes, offering another reliable

method for C-C bond formation.[7]

C4 Position: Nucleophilic Aromatic Substitution (SNAᵣ)
The pyridine nitrogen and the pyridinone carbonyl group are electron-withdrawing, which

lowers the electron density of the aromatic ring. This effect is most pronounced at the C2 and

C4 positions, making them susceptible to attack by nucleophiles.[8] The fluoride at C4, being a

good leaving group in SNAᵣ reactions, can be displaced by various nucleophiles (e.g.,

alkoxides, thiolates, amines), typically under basic conditions and with heating.[9][10]
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Caption: Orthogonal reactivity of 5-bromo-4-fluoropyridin-2(1H)-one at the C4 and C5

positions.

Strategic Applications in Drug Discovery
The structural motifs accessible from 5-bromo-4-fluoropyridin-2(1H)-one are prevalent in a

wide range of biologically active molecules. Its utility is not merely theoretical but is practically

applied in the synthesis of potential therapeutics.

Scaffold for Kinase Inhibitors: The pyridinone core is a well-known hinge-binding motif. The

C5 position can be elaborated with aryl or heteroaryl groups via Suzuki coupling to probe

deep into the ATP-binding pocket, while the C4 position can be modified to enhance solubility

or target specific residues.

Antiviral and Anti-inflammatory Agents: The incorporation of a fluorinated pyridine ring is a

common strategy in the development of antiviral and anti-inflammatory drugs.[11] The
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fluorine atom can increase metabolic stability and binding affinity, leading to improved

pharmacokinetic and pharmacodynamic profiles.[7]

Agrochemicals: Beyond pharmaceuticals, this building block is also valuable in the synthesis

of advanced pesticides and herbicides, where precise molecular architecture is key to

efficacy and selectivity.[7]

Safety and Handling
As a matter of standard laboratory practice, 5-bromo-4-fluoropyridin-2(1H)-one should be

handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal

protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab

coat, must be worn at all times. This compound is classified as a skin and eye irritant and may

cause respiratory irritation.[1] Always consult the supplier-specific Safety Data Sheet (SDS)

prior to handling for comprehensive safety and disposal information.
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[https://www.benchchem.com/product/b2815113#5-bromo-4-fluoropyridin-2-1h-one-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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